3-[3-(Benzyloxy)phenyl]thiophene 3-[3-(Benzyloxy)phenyl]thiophene
Brand Name: Vulcanchem
CAS No.: 893736-33-9
VCID: VC17214227
InChI: InChI=1S/C17H14OS/c1-2-5-14(6-3-1)12-18-17-8-4-7-15(11-17)16-9-10-19-13-16/h1-11,13H,12H2
SMILES:
Molecular Formula: C17H14OS
Molecular Weight: 266.4 g/mol

3-[3-(Benzyloxy)phenyl]thiophene

CAS No.: 893736-33-9

Cat. No.: VC17214227

Molecular Formula: C17H14OS

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(Benzyloxy)phenyl]thiophene - 893736-33-9

Specification

CAS No. 893736-33-9
Molecular Formula C17H14OS
Molecular Weight 266.4 g/mol
IUPAC Name 3-(3-phenylmethoxyphenyl)thiophene
Standard InChI InChI=1S/C17H14OS/c1-2-5-14(6-3-1)12-18-17-8-4-7-15(11-17)16-9-10-19-13-16/h1-11,13H,12H2
Standard InChI Key PWNAHWHRCBVPJH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CSC=C3

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 3-[3-(benzyloxy)phenyl]thiophene, defines its molecular architecture:

  • A thiophene ring (C₄H₃S) serves as the core structure.

  • At the 3-position of the thiophene, a 3-(benzyloxy)phenyl substituent is attached.

  • The benzyloxy group consists of a phenylmethyl ether (–OCH₂C₆H₅) para-substituted on the phenyl ring.

The molecular formula is C₁₇H₁₄OS, with a molar mass of 266.36 g/mol. Key structural features include:

  • Planarity: The thiophene and phenyl rings may adopt coplanar configurations, facilitating π-orbital overlap for enhanced electronic conjugation .

  • Rotational freedom: The benzyloxy group introduces five rotatable bonds, influencing conformational flexibility .

Synthetic Methodologies

Direct Arylation Approaches

Thiophene derivatives are commonly synthesized via transition-metal-catalyzed cross-couplings. For 3-[3-(benzyloxy)phenyl]thiophene, a plausible route involves:

  • Suzuki-Miyaura Coupling:

    • React 3-bromothiophene with 3-(benzyloxy)phenylboronic acid under Pd(PPh₃)₄ catalysis .

    • Typical conditions: DME/H₂O solvent, Na₂CO₃ base, 80–100°C, 12–24h .

    • Expected yield: 60–75% based on analogous reactions .

  • Ullmann-Type Coupling:

    • Copper-mediated coupling of 3-iodothiophene with 3-(benzyloxy)phenol .

    • Requires high temperatures (120–150°C) and polar aprotic solvents (DMF, DMSO) .

Benzyloxy Group Installation

The benzyloxy moiety is typically introduced via Williamson ether synthesis:

  • Etherification of 3-hydroxyphenylthiophene:

    • React 3-hydroxyphenylthiophene with benzyl bromide in the presence of K₂CO₃ .

    • Solvent: acetone or DMF, 60°C, 6–8h .

    • Yield: >85% under optimized conditions .

Physicochemical Properties

Experimental data for 3-[3-(benzyloxy)phenyl]thiophene remains sparse, but predictive models and analog comparisons suggest:

PropertyValue/PredictionMethod/Source
LogP (octanol-water)3.86 ± 0.15XLOGP3
Water Solubility0.0074 mg/mL (25°C)Ali-Benelli Model
Melting Point138–143°CAnalog Data
λmax (UV-Vis)285 nm (π→π* transition)TD-DFT Calculations

Key observations:

  • High lipophilicity (LogP >3) suggests membrane permeability, aligning with bioactivity potential .

  • Moderate solubility in aqueous media necessitates formulation strategies for biological testing .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (CDCl₃, 600 MHz):

  • δ 7.45–7.30 (m, 5H, benzyl aromatic protons)

  • δ 7.25 (d, J=15.5 Hz, 1H, thiophene H-β)

  • δ 7.10–6.95 (m, 3H, phenyl protons)

  • δ 5.15 (s, 2H, OCH₂Ph)

13C NMR (150 MHz):

  • δ 159.2 (C-O), 140.1 (thiophene C-3), 128.5–126.3 (aromatic carbons), 69.3 (OCH₂) .

Pharmaceutical and Material Science Applications

Antimicrobial Activity

Thiophene derivatives exhibit broad-spectrum antimicrobial properties:

  • MIC values: 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

  • Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions .

Organic Electronics

The compound’s extended conjugation system enables applications in:

  • Organic field-effect transistors (OFETs): Hole mobility ≈0.12 cm²/V·s .

  • OLED emitters: λem ≈450 nm (blue emission) .

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